molecular formula C4H12Cl2N2O2 B13453114 (2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride

(2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride

Cat. No.: B13453114
M. Wt: 191.05 g/mol
InChI Key: ZHCKRKXHPIEGIC-FHNDMYTFSA-N
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Description

(2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2O2. It is a derivative of amino acids and is often used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride typically involves the reaction of 2-methylpropanoic acid with ammonia and hydrogen chloride. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. The reaction is usually performed in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Substituted amino acid derivatives.

Scientific Research Applications

(2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in various biochemical pathways and its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The pathways involved include amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(+)-2,4-Diaminobutyric Acid Dihydrochloride
  • 2,3-Diaminopropanoic Acid

Uniqueness

(2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride is unique due to its specific structural configuration and the presence of two amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C4H12Cl2N2O2

Molecular Weight

191.05 g/mol

IUPAC Name

(2S)-2,3-diamino-2-methylpropanoic acid;dihydrochloride

InChI

InChI=1S/C4H10N2O2.2ClH/c1-4(6,2-5)3(7)8;;/h2,5-6H2,1H3,(H,7,8);2*1H/t4-;;/m0../s1

InChI Key

ZHCKRKXHPIEGIC-FHNDMYTFSA-N

Isomeric SMILES

C[C@](CN)(C(=O)O)N.Cl.Cl

Canonical SMILES

CC(CN)(C(=O)O)N.Cl.Cl

Origin of Product

United States

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